

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ceftazidime Sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ceftazidime sodium*

Cat. No.: *B1231384*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including *Pseudomonas aeruginosa*.^{[1][2][3]} A thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is critical for optimizing dosing regimens to maximize clinical efficacy and minimize the development of resistance. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ceftazidime, its mechanism of action, and the key PK/PD indices that correlate with its bactericidal effects. Detailed experimental protocols and graphical representations of key pathways and workflows are included to support research and development activities.

Pharmacokinetics (PK)

The pharmacokinetic profile of ceftazidime is characterized by its parenteral route of administration, low protein binding, distribution into various body fluids, and primary elimination via the kidneys.^{[4][5]} Its kinetics are generally linear and predictable within the therapeutic dose range.^[5]

Absorption

Ceftazidime is not absorbed orally and must be administered parenterally, either via intravenous (IV) or intramuscular (IM) injection.[\[5\]](#)[\[6\]](#) Following IM administration of 500 mg and 1 g doses, peak serum concentrations of approximately 17.8 mg/L and 37.2 mg/L are achieved, respectively.[\[5\]](#)

Distribution

Ceftazidime is widely distributed throughout the body tissues and fluids.[\[6\]](#) The apparent volume of distribution in healthy adults is approximately 0.230 L/kg.[\[7\]](#) However, this can be significantly larger in critically ill patients, with mean values reported around 56.91 liters (approximately 0.468 L/kg), likely due to increased extracellular fluid and capillary leakage.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Plasma protein binding of ceftazidime is low, typically reported as less than 10% to 17%.[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) This low level of binding means that a large fraction of the drug in circulation is unbound and microbiologically active.

Metabolism

Ceftazidime is not metabolized in the body.[\[2\]](#)[\[4\]](#)[\[14\]](#)

Excretion

The primary route of elimination for ceftazidime is renal excretion, almost exclusively through glomerular filtration.[\[4\]](#)[\[9\]](#)[\[15\]](#) Probenecid does not affect its elimination, indicating a lack of active tubular secretion.[\[15\]](#) In individuals with normal renal function, approximately 80% to 90% of an administered dose is excreted unchanged in the urine over a 24-hour period.[\[2\]](#)[\[9\]](#)[\[15\]](#)

The elimination half-life ($t_{1/2}$) in healthy adults with normal renal function is typically between 1.5 and 2.0 hours.[\[4\]](#)[\[7\]](#)[\[14\]](#) However, the half-life is significantly prolonged in patients with renal impairment, increasing to approximately 25 hours in severely uremic patients.[\[7\]](#) This necessitates dosage adjustments in patients with a creatinine clearance (CICR) below 50 ml/min to prevent drug accumulation.[\[15\]](#)[\[16\]](#)[\[17\]](#)

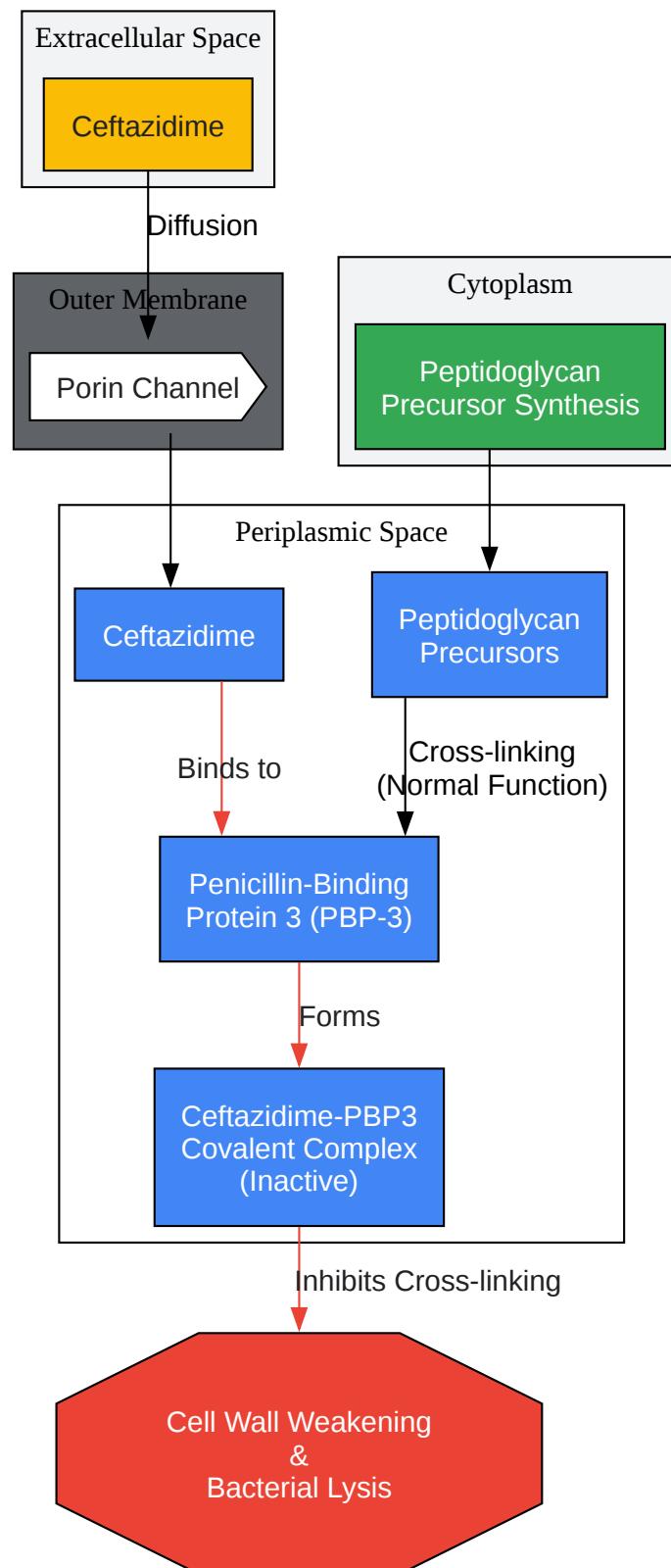
Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for ceftazidime in various populations.

Parameter	Healthy Adults	Critically Ill Patients	Patients with Severe Renal Impairment (Uremic)	Reference(s)
Route of Administration	IV, IM	IV	IV	[5][6]
Bioavailability (IM)	High	-	-	[18]
Protein Binding	<10% - 17%	~17%	Low	[5][11][12][13]
Volume of Distribution (Vd)	0.230 ± 0.015 L/kg	0.468 L/kg (median)	0.230 L/kg (approx.)	[7][8]
Elimination Half-Life (t ^{1/2})	1.5 - 2.0 hours	4.75 ± 1.85 hours	~25 hours	[4][7][9][14]
Total Body Clearance	~115 mL/min	0.058 L/kg/h (median)	Significantly reduced	[8][15]
Primary Route of Elimination	Renal (Glomerular Filtration)	Renal	Renal	[4][9][15]
Urinary Excretion (24h)	80% - 90% (unchanged)	Dependent on renal function	Dependent on renal function	[7][9][15]

Pharmacodynamics (PD)

The pharmacodynamic profile of ceftazidime is defined by its mechanism of action against bacterial cell walls and its time-dependent killing characteristics.


Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[\[6\]](#) [\[9\]](#)[\[19\]](#) Its molecular structure, featuring a β -lactam ring, mimics the D-Ala-D-Ala moiety of the natural substrate for penicillin-binding proteins (PBPs).[\[2\]](#)

The key steps in its mechanism are:

- Penetration: Ceftazidime penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.
- PBP Binding: In the periplasmic space, it covalently binds to and inactivates PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis.[\[2\]](#)[\[19\]](#)
- Inhibition of Transpeptidation: Ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria like *E. coli* and *P. aeruginosa*.[\[19\]](#)[\[20\]](#)[\[21\]](#) PBP-3 is primarily involved in septum formation during cell division.[\[19\]](#) Inhibition of this enzyme prevents the cross-linking of peptidoglycan chains.[\[6\]](#)[\[9\]](#)
- Cell Lysis: The disruption of cell wall synthesis and integrity leads to the formation of elongated, filamentous bacterial forms and ultimately results in cell lysis and death.[\[19\]](#)[\[20\]](#)

The aminothiazolyl group in its structure confers stability against many β -lactamase enzymes produced by Gram-negative bacteria, although extended-spectrum β -lactamases (ESBLs) can inactivate it.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Ceftazidime's mechanism of action targeting PBP-3.

Pharmacodynamic Indices

As a β -lactam antibiotic, the efficacy of ceftazidime is not dependent on achieving high peak concentrations but rather on the duration of exposure above a critical threshold.^[9] The primary PK/PD index that correlates with bactericidal activity is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the minimum inhibitory concentration (%fT > MIC).^{[11][22]}

For cephalosporins, a %fT > MIC of 35% to 40% is generally required for a bacteriostatic effect, while values of 60% to 70% of the dosing interval are often needed for maximal bactericidal activity in various infection models.^{[22][23]} The specific target can vary depending on the pathogen and the site of infection.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. For ceftazidime against Gram-negative bacteria, the PAE is generally short or clinically insignificant.^[9] One study on *Pseudomonas cepacia* reported a mean PAE of 1.35 hours.^{[24][25]} The absence of a significant PAE further emphasizes the importance of maintaining drug concentrations above the MIC for a substantial portion of the dosing interval.^[9]

Pharmacodynamic Data Summary

Parameter	Target Value/Observation	Organism(s)	Reference(s)
Primary PK/PD Index	%fT > MIC (Time above MIC)	Gram-negative bacteria	[11] [22]
Target for Static Effect	~35% - 40% fT > MIC	<i>K. pneumoniae</i> (in vivo)	[22]
Target for Bactericidal Effect	~50% - 70% fT > MIC	<i>K. pneumoniae</i>	[11] [23]
Post-Antibiotic Effect (PAE)	1.35 hours (mean)	<i>Pseudomonas cepacia</i>	[24] [25]
Post-Antibiotic Effect (PAE)	Generally short or absent	Gram-negative bacteria	[9] [26]

Experimental Protocols

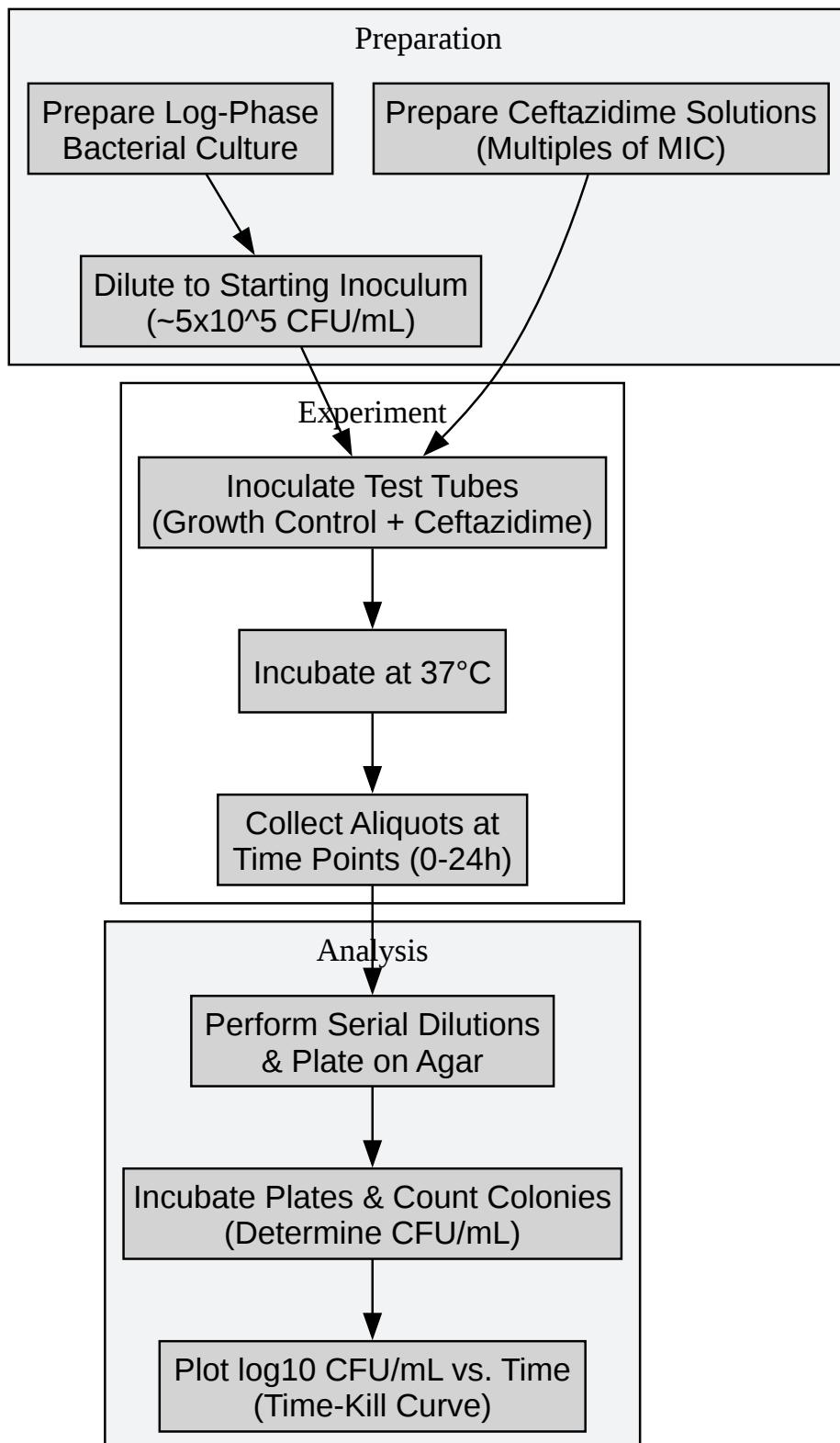
The following sections provide detailed methodologies for representative pharmacokinetic and pharmacodynamic experiments.

Protocol: Human Pharmacokinetic Study

This protocol describes a typical single-dose pharmacokinetic study in healthy volunteers.

- **Subject Selection:** Enroll healthy adult volunteers (e.g., n=12) after obtaining informed consent. Subjects should have no history of renal or hepatic disease and no known allergies to β -lactam antibiotics. A full medical screening, including blood chemistry and urinalysis, is performed.
- **Drug Administration:** Following an overnight fast, administer a single 1 g dose of **ceftazidime sodium** as an intravenous bolus injection over 3-5 minutes.[\[7\]](#)
- **Sample Collection:** Collect venous blood samples into heparinized tubes at pre-dose (0) and at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).[\[7\]](#) Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.

- Urine Collection: Collect total urine output at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) to measure the amount of excreted drug.[15]
- Analytical Method: Quantify ceftazidime concentrations in plasma and urine using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[14][27]
- Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental or compartmental analysis (e.g., a two-compartment open model).[7] Key parameters include elimination half-life ($t_{1/2}$), volume of distribution (Vd), total body clearance (CL), and area under the concentration-time curve (AUC).


Caption: Workflow for a human pharmacokinetic study.

Protocol: In Vitro Time-Kill Assay

This protocol determines the rate and extent of bactericidal activity of ceftazidime.

- Isolate Preparation: Select a bacterial isolate (e.g., *P. aeruginosa*) with a known MIC to ceftazidime, determined beforehand by broth microdilution.
- Inoculum Preparation: Culture the isolate in cation-adjusted Mueller-Hinton broth (CAMHB) to log-phase growth. Dilute the culture to achieve a starting inoculum of approximately 5×10^5 colony-forming units (CFU/mL).
- Antibiotic Exposure: Prepare test tubes containing CAMHB with ceftazidime at various concentrations, typically multiples of the MIC (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC). Include a growth control tube (0x MIC).[28]
- Incubation and Sampling: Inoculate all tubes with the prepared bacterial suspension and incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube.
- Bacterial Enumeration: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
- Data Analysis: After overnight incubation of the plates, count the colonies to determine the CFU/mL at each time point for each concentration. Plot the \log_{10} CFU/mL versus time for

each concentration. Bactericidal activity is typically defined as a ≥ 3 -log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[29]

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro time-kill assay.

Conclusion

Ceftazidime sodium remains a valuable antibiotic for treating serious Gram-negative infections. Its pharmacokinetic profile is defined by parenteral administration, low protein binding, and renal elimination, which is highly dependent on patient renal function. The key pharmacodynamic driver of its efficacy is the duration for which free drug concentrations are maintained above the MIC. A comprehensive understanding of these PK/PD relationships is essential for designing rational dosing strategies that optimize bacterial killing, achieve positive clinical outcomes, and mitigate the risk of emerging antimicrobial resistance. The experimental protocols and models presented herein provide a framework for the continued investigation and development of ceftazidime and other β -lactam antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ceftazidime - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. [Pharmacokinetics of ceftazidime in healthy and renal failure subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. Pharmacokinetics of ceftazidime in normal and uremic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic-pharmacodynamic evaluation of ceftazidime continuous infusion vs intermittent bolus injection in septicaemic melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The pharmacokinetic behaviour of ceftazidime in man and the relationship between serum levels and the in vitro susceptibility of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. Pharmacokinetics of ceftazidime in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Pharmacokinetics of ceftazidime in male and female volunteers [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 20. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of *Escherichia coli* K12, *Pseudomonas aeruginosa* and *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Concentration-Effect Relationship of Ceftazidime Explains Why the Time above the MIC Is 40 Percent for a Static Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Treatment Duration on Pharmacokinetic/Pharmacodynamic Indices Correlating with Therapeutic Efficacy of Ceftazidime in Experimental *Klebsiella pneumoniae* Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Post-antibiotic effect of ceftazidime, ciprofloxacin, imipenem, piperacillin and tobramycin for *Pseudomonas cepacia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. The postantibiotic effect and post-β-lactamase-inhibitor effect of ceftazidime, ceftaroline and aztreonam in combination with avibactam against target Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Population pharmacokinetics and dose optimization of ceftazidime in critically ill children - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparative bactericidal activity of ceftazidime against isolates of *Pseudomonas aeruginosa* as assessed in an in vitro pharmacodynamic model versus the traditional time-kill method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmacodynamics of ceftazidime administered as continuous infusion or intermittent bolus alone and in combination with single daily-dose amikacin against *Pseudomonas aeruginosa* in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ceftazidime Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231384#pharmacokinetics-and-pharmacodynamics-of-ceftazidime-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com